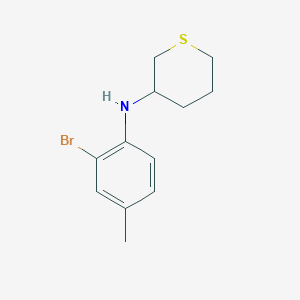
N-(2-bromo-4-methylphenyl)thian-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-4-methylphenyl)thian-3-amine is an organic compound with the molecular formula C₁₂H₁₆BrNS It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a thian-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-methylphenyl)thian-3-amine typically involves the reaction of 2-bromo-4-methylaniline with thian-3-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-methylphenyl)thian-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated amines.
Substitution: Various substituted thian-3-amines depending on the nucleophile used.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)thian-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)thian-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the thian-3-amine moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-bromo-4-methylphenyl)thiolan-3-amine
- N-(2-bromo-4-methylphenyl)thian-4-amine
Uniqueness
N-(2-bromo-4-methylphenyl)thian-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thian-3-amine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H16BrNS |
|---|---|
Molecular Weight |
286.23 g/mol |
IUPAC Name |
N-(2-bromo-4-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16BrNS/c1-9-4-5-12(11(13)7-9)14-10-3-2-6-15-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
InChI Key |
AUWWXQMJHRUITL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2CCCSC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


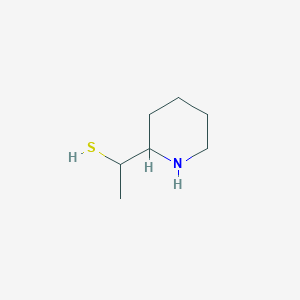
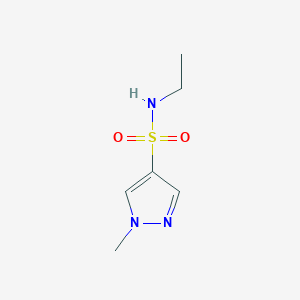
![1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol](/img/structure/B13282137.png)
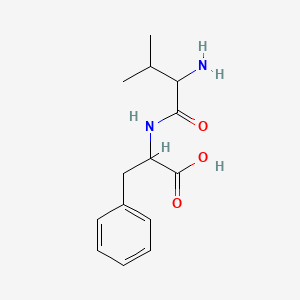
![2-[(Heptan-4-yl)amino]cyclohexan-1-ol](/img/structure/B13282155.png)
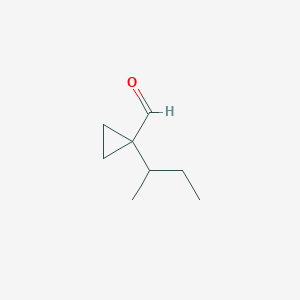
amine](/img/structure/B13282178.png)
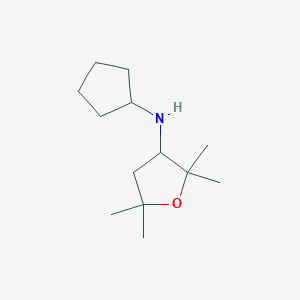
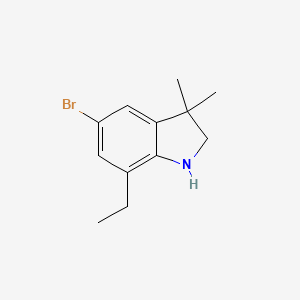
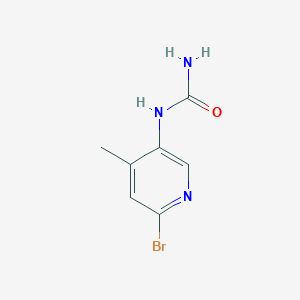
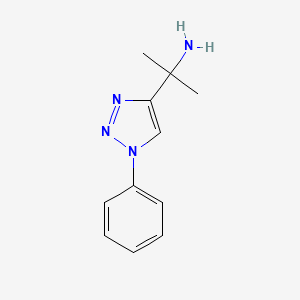
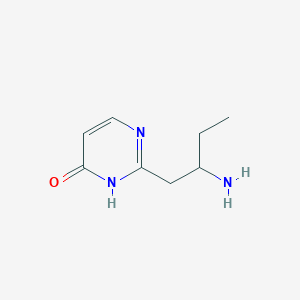
amine](/img/structure/B13282212.png)
![1-{[1-(3,5-Difluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13282217.png)
